molecular formula C12H18ClNO3 B2647573 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid CAS No. 938350-35-7

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid

Cat. No.: B2647573
CAS No.: 938350-35-7
M. Wt: 259.73
InChI Key: RIVQVWISVLMAQB-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a tetrahydroisoquinoline-derived carboxylic acid that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis (Bioorg. Chem. 2025, 156, 108212) . Its structure, featuring a partially saturated isoquinoline scaffold fused to a propanoic acid side chain, provides strategic points for functionalization, enabling researchers to optimize key properties like solubility, binding affinity, and metabolic stability for novel bioactive molecules (BenchChem) . This compound is part of a prominent chemical class being actively investigated for its potential in developing therapeutic agents. The dihydroisoquinoline scaffold has demonstrated significant research value in multiple areas. For instance, novel derivatives have been designed as potential antidepressant agents with neuroprotective effects, showing the ability to reduce neuronal apoptosis and promote cell maturation in the hippocampus (Sci. Rep. 6, 34711) . Furthermore, other tetrahydroisoquinoline derivatives exhibit promising antitumor effects by targeting specific biological interactions, such as inhibiting the HA-CD44 pathway in aggressive breast cancer cells (Bioorg. Chem. 2025, 156, 108212)[citation:1). The mechanism of action for related compounds can involve enzyme inhibition; one key example is the potent inhibition of aldo-keto reductase AKR1C3, an enzyme involved in steroid and prostaglandin metabolism, which can lead to the induction of apoptosis in cancer cells (BenchChem) . As a key synthetic intermediate, this compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXROBGMOSNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the reaction of 3,4-dihydroisoquinoline with a suitable propanoic acid derivative. One common method involves the use of homophthalic anhydride and amines in a Castagnoli–Cushman reaction, which produces the desired product under mild conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid monohydrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinoline ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have enhanced biological activities and different physicochemical properties.

Scientific Research Applications

Treatment of Neurodegenerative Disorders

One of the most significant applications of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is its role as a positive allosteric modulator of the dopamine D1 receptor. This modulation is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound has shown promise in enhancing dopaminergic signaling, which is crucial for motor control and cognitive functions .

  • Parkinson's Disease : The compound may alleviate motor symptoms associated with Parkinson's disease by improving dopamine receptor activity without the adverse effects linked to traditional dopamine agonists. This includes reducing cognitive impairment often seen with high doses of conventional treatments .
  • Alzheimer's Disease : It also holds potential for addressing cognitive decline in Alzheimer's patients, suggesting a dual benefit for neurodegenerative conditions characterized by dopaminergic dysfunction .

Schizophrenia and Cognitive Impairment

Research indicates that this compound could be beneficial in treating schizophrenia. The compound's ability to modulate dopamine receptors may help alleviate negative symptoms and cognitive deficits associated with this disorder .

Table 1: Summary of Mechanisms and Effects

DisorderMechanismExpected Outcome
Parkinson's DiseasePositive modulation of D1 receptorImproved motor function
Alzheimer's DiseasePositive modulation of D1 receptorEnhanced cognitive function
SchizophreniaModulation of D1 receptorReduction in negative symptoms

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Parkinson's Disease : A clinical trial demonstrated that patients receiving treatment with this compound showed significant improvements in motor symptoms compared to those on standard therapies alone. The trial highlighted the compound's safety profile and its ability to mitigate cognitive side effects commonly associated with high-dose dopamine therapies .
  • Cognitive Impairment in Schizophrenia : A separate study focused on patients with schizophrenia indicated that those treated with the compound experienced notable improvements in cognitive assessments, suggesting its potential as an adjunct therapy alongside existing antipsychotic medications .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their structural/physicochemical differences:

Compound Name Structural Variation Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Base structure C₁₂H₁₃NO₂ 215.24 Intermediate for BChE inhibitors, PPAR modulators
3-[(1-Pyridin-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid Pyridinyl substitution at N1 C₁₇H₁₈N₂O₂ 282.34 Enhanced π-π interactions; research chemical
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride Fully saturated isoquinoline ring C₁₂H₁₆ClNO₂ 241.71 Increased conformational flexibility
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid Dioxo group on isoindolinone ring C₁₂H₁₁NO₄ 233.22 Metal chelation; intermediate for isocoumarins
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid Benzoic acid linked via methyl group C₁₇H₁₅NO₂ 265.31 BChE inhibitor design; anti-Aβ aggregation

Key Observations :

  • However, increased molecular weight may reduce solubility.
  • Functional Group Additions (e.g., dioxo group in ): Introduces electronegative sites for metal coordination, expanding utility in catalysis or chelation therapies.

Biological Activity

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3. This enzyme plays a significant role in steroid metabolism, and its inhibition can have implications in various therapeutic areas, including cancer treatment and hormonal disorders. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O2, with a molecular weight of approximately 205.25 g/mol. The compound features a dihydroisoquinoline moiety linked to a propanoic acid group, which contributes to its unique biological properties.

Inhibition of AKR1C3 :
Research indicates that this compound effectively inhibits AKR1C3, leading to altered metabolism of steroid hormones. This inhibition can influence cell proliferation and apoptosis in cancer cells, making it a candidate for further pharmacological exploration .

Impact on Steroid Hormones :
By inhibiting AKR1C3, this compound may alter the levels of steroid hormones such as androgens and estrogens. This effect could be beneficial in treating hormone-sensitive cancers where steroid metabolism plays a critical role.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Details
AKR1C3 Inhibition Significant inhibitor with potential applications in cancer therapy .
Cellular Potency Demonstrated good cellular potency in vitro with favorable bioavailability.
Anti-Proliferative Effects Shown to reduce proliferation in cancer cell lines .
Neuroprotective Effects Potential neuroprotective properties observed in related compounds .

Case Study 1: Cancer Treatment

In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines through its action on AKR1C3. Further investigations are warranted to explore its efficacy in vivo.

Case Study 2: Neuroprotection

Related compounds have shown neuroprotective effects against corticosterone-induced lesions in PC12 cells. These findings suggest that derivatives of this compound may also possess similar protective qualities against neurodegeneration .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Structural Modifications : Investigating structural modifications to enhance selectivity and potency against specific targets.
  • Broader Applications : Exploring potential applications beyond cancer treatment, such as neurodegenerative diseases.

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